Einecs 238-652-5

Description

Properties

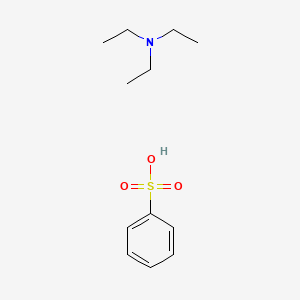

CAS No. |

14613-32-2 |

|---|---|

Molecular Formula |

C12H21NO3S |

Molecular Weight |

259.37 g/mol |

IUPAC Name |

benzenesulfonic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C6H15N.C6H6O3S/c1-4-7(5-2)6-3;7-10(8,9)6-4-2-1-3-5-6/h4-6H2,1-3H3;1-5H,(H,7,8,9) |

InChI Key |

OPJDPIWCAQORQI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.C1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Studies

Elucidation of Proton Transfer Reaction Mechanisms

The formation of the benzenesulfonic acid-triethylamine complex is a classic example of an acid-base reaction, the nuances of which are critical to understanding its properties and synthesis.

Acid-Base Interaction Dynamics in Complex Formation

The interaction between benzenesulfonic acid, a strong acid, and triethylamine (B128534), a common organic base, involves the transfer of a proton from the sulfonic acid group to the nitrogen atom of the triethylamine. This process can lead to the formation of either a hydrogen-bonded molecular complex or a protic ionic liquid, where a hydrogen bond exists between the resulting cation and anion. acs.orgnih.gov

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the energetics and structural aspects of this acid-base interaction. researchgate.netnih.gov These studies analyze the potential energy curves along the proton transfer coordinate, revealing the stability of the resulting ionic pairs. The strength of the hydrogen bonding interactions within these pairs is a key factor, with the nature of both the cation and anion playing a significant role. researchgate.netnih.gov For instance, research on various acid-amine systems has shown that while Coulombic interactions are the primary stabilizing force in ionic pairs, hydrogen bonding also makes a substantial contribution. researchgate.netnih.gov

The stability of the triethylammonium (B8662869) cation in the resulting salt is also a crucial consideration. Studies have shown that the lability of this cation can be correlated with the pKa of the conjugate acid. nih.gov In the case of strong acids like benzenesulfonic acid, the resulting triethylammonium salts are generally stable. nih.gov

Role of Stoichiometry in Salt Generation (e.g., 1:1 complexes)

The stoichiometry of the reaction between benzenesulfonic acid and triethylamine is fundamental to the formation of the desired salt. Typically, a 1:1 molar ratio of the acid and base is employed to ensure the complete formation of the benzenesulfonate (B1194179) salt. This precise stoichiometry is crucial for achieving high yields and purity of the final product.

The formation of diastereomeric salts through the reaction of a racemic compound with a resolving agent highlights the importance of stoichiometry in determining the composition of the final crystalline product. mdpi.com While not directly involving benzenesulfonic acid and triethylamine, this principle underscores how the ratio of reactants can influence the structure and composition of the resulting salt. In the context of benzenesulfonic acid and triethylamine, controlling the stoichiometry ensures the formation of the intended 1:1 complex, preventing the presence of unreacted starting materials or the formation of complexes with different ratios.

Innovative Synthetic Pathways for Benzenesulfonic Acid-Triethylamine Complex

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of the benzenesulfonic acid-triethylamine complex and related compounds.

Exploration of Solvent-Free Synthesis Conditions

Solvent-free synthesis is an increasingly popular approach in green chemistry, aiming to reduce the use of hazardous and volatile organic solvents. sid.irchemistrydocs.com This technique often leads to higher reaction rates due to the increased concentration of reactants and can simplify product purification. chemistrydocs.com

In the context of related reactions, such as the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones, a triethylamine-bonded sulfonic acid catalyst has been effectively used under solvent-free conditions at elevated temperatures. sid.irresearchgate.netoiccpress.com This demonstrates the feasibility of conducting reactions involving sulfonic acids and amines without the need for a solvent, which could be applicable to the direct synthesis of the benzenesulfonic acid-triethylamine complex. The synthesis of sulfonyl hydrazides has also been successfully achieved in water, an environmentally benign solvent, in the presence of triethylamine. researchgate.net

Catalytic Approaches in Complex Preparation

Catalysis offers a means to enhance the efficiency and selectivity of chemical reactions. In the synthesis of various organic compounds, triethylamine is often used as a base or an acid scavenger. For instance, in the synthesis of p-methyl benzenesulfonic acid-2-thiophene ethyl ester, triethylamine acts as an acid-binding agent. google.com

More advanced catalytic systems have also been developed. A triethylamine-bonded sulfonic acid, functioning as a Brønsted acidic ionic liquid, has been shown to be an efficient and reusable homogeneous catalyst for multicomponent condensation reactions. sid.irresearchgate.netoiccpress.com This type of catalyst, which incorporates both the sulfonic acid and triethylamine moieties, highlights the potential for developing integrated catalytic systems for reactions involving these functional groups. The use of palladium catalysts in conjunction with diazotization of aminobenzene sulfonic acid derivatives for coupling reactions represents another area of catalytic innovation. googleapis.com

Synthesis of Structurally Modified Analogs and Derivatives

The core structure of the benzenesulfonic acid-triethylamine complex can be modified to create a wide range of analogs and derivatives with diverse applications. The synthesis of these compounds often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine in the presence of triethylamine as a base to neutralize the hydrogen chloride byproduct. beilstein-journals.org

Strategies for Alkyl Chain Modification in Benzenesulfonic Acid Moiety

The core of this compound is the linear alkylbenzene (LAB) moiety, which is subsequently sulfonated. The properties of the final surfactant are heavily influenced by the characteristics of the alkyl chain. asrc.ir

Linear Alkylbenzene (LAB) Synthesis: The industrial production of LAB, the precursor to linear alkylbenzene sulfonate (LAS), involves the alkylation of benzene (B151609) with linear mono-olefins. wikipedia.orgnih.gov Several catalytic processes are employed for this purpose, with the most prominent being those using hydrogen fluoride (B91410) (HF) or a solid-state catalyst. wikipedia.orgballestra.com

HF-based Processes: In this traditional route, n-paraffins are first dehydrogenated to form linear olefins. These olefins then react with benzene in the presence of an HF catalyst. wikipedia.orgphxequip.com This method is widely used but requires careful handling of the hazardous HF catalyst. phxequip.com

Solid-State Catalyst Processes (e.g., DETAL process): Newer technologies utilize a fixed-bed, solid-state catalyst for the alkylation step. ballestra.com This offers advantages in terms of safety and environmental impact by avoiding liquid acids like HF. ballestra.com The DETAL process is known to produce LAB with higher linearity and lower amounts of undesirable byproducts. nih.gov

Influence of Alkylation Catalyst on Isomer Distribution: The choice of alkylation catalyst can affect the distribution of phenylalkane isomers. For instance, aluminum trichloride-mediated alkylation tends to favor the formation of 2-phenylalkanes to a greater extent than processes using hydrogen fluoride. industrialchemicals.gov.au The position of the phenyl group on the alkyl chain influences the solubility and performance of the resulting sulfonate. google.com

Sulfonation: The synthesized LAB is then sulfonated to produce linear alkylbenzene sulfonic acid (LABSA). This is typically achieved by reacting the LAB with sulfur trioxide (SO3). wikipedia.orgacs.org The reaction is highly exothermic and requires precise temperature control. ecoinvent.org

The following table summarizes key aspects of different LAB production methods:

| Production Method | Catalyst | Key Features | Resulting LAB Characteristics |

| HF/n-paraffins Process | Hydrogen Fluoride (HF) | Involves dehydrogenation of n-paraffins to olefins followed by HF-catalyzed alkylation of benzene. wikipedia.orgphxequip.com | Standard LAB quality. |

| DETAL Process | Solid Heterogeneous Catalyst | Employs a fixed-bed catalyst, avoiding liquid acids. ballestra.com | Higher linearity, fewer byproducts. nih.gov |

| Friedel-Crafts Alkylation | Aluminum Chloride (AlCl3) | A traditional method involving the reaction of benzene with chloro-paraffins or olefins. wikipedia.org | Can favor the production of 2-phenylalkane isomers. industrialchemicals.gov.au |

Substitution Effects on Amine Components (e.g., Triethanolamine (B1662121), Propylamines)

The neutralization of linear alkylbenzene sulfonic acid (HLAS) with an amine is a critical step that determines the final properties of the surfactant salt. google.com While sodium hydroxide (B78521) is commonly used to produce sodium linear alkylbenzene sulfonate (LAS), the use of various amines allows for the creation of surfactants with tailored characteristics. google.com

Triethanolamine (TEA) Neutralization: The subject compound, Einecs 238-652-5, is specifically the triethanolamine salt of 4-C10-13-sec-alkyl benzenesulfonic acid. europa.eueuropa.eu Triethanolamine is an organic amine that, when reacted with LABSA, yields a salt with distinct properties compared to its inorganic counterparts. asrc.irtradekey.com These amine-neutralized surfactants can be formulated into both liquid and dry products. asrc.ir

Effects of Amine Substitution: Research has shown that neutralizing alkylbenzene sulfonic acids with different amines can lead to surfactants with favorable properties, such as lower viscosity in high-concentration formulations. google.com This is particularly relevant for unit dose detergent products where high active concentrations and low water content are desired. google.com The interaction of these amine salts with packaging materials like polyvinyl alcohol (PVOH) can also be modified, potentially reducing issues like gel blob formation. google.com

The choice of amine can influence the following properties of the final surfactant:

Viscosity: Amine salts can exhibit lower viscosity compared to sodium salts. google.com

Solubility: The nature of the amine can affect the solubility of the surfactant in different media. google.com

Performance in Formulations: The choice of amine can impact the stability and efficacy of the final detergent product. google.com

The table below illustrates the impact of different neutralizing agents on the resulting alkylbenzene sulfonate salt:

| Neutralizing Agent | Resulting Salt | Key Characteristics |

| Sodium Hydroxide (NaOH) | Sodium Linear Alkylbenzene Sulfonate (LABS) | Common in powder and liquid detergents. google.com |

| Monoethanolamine (MEA) | Monoethanolamine Linear Alkylbenzene Sulfonate | Can be used in liquid detergents, may require process adaptations for stable production. epo.org |

| Triethanolamine (TEA) | Triethanolamine Linear Alkylbenzene Sulfonate | Can offer lower viscosity and different solubility profiles. google.comcleaninginstitute.org |

| Other Amines (e.g., Propylamines) | Various Amine Salts | Can be synthesized to achieve specific properties like lower viscosity for specialized applications. google.comgoogle.com |

Preparation of Functionalized Salts for Specific Research Applications

Beyond their use in cleaning products, functionalized benzenesulfonic acid salts are prepared for a variety of specific research and niche industrial applications. The ability to modify both the alkyl chain and the counter-ion allows for the creation of molecules with highly specific properties. academie-sciences.fr

Corrosion Inhibition: Linear alkylbenzene calcium sulfonate nanoparticles have been synthesized for use as additives in engine oils. These nanoparticles exhibit cleansing, anti-wear, anti-oxidant, and anti-corrosion properties. ijnc.ir The synthesis involves the sulfonation of heavy alkylbenzene followed by reaction with calcium oxide and carbon dioxide. ijnc.ir

Environmental Remediation: A novel organo-green rust, incorporating linear alkylbenzene sulfonates (LAS) into its interlayer, has been synthesized for the adsorption of environmental contaminants like carbon tetrachloride. cambridge.org This demonstrates the potential of functionalized LAS in environmental science.

Catalysis: Benzenesulfonic acid functionalized materials are being explored as catalysts in various organic reactions. For example, sulfonic acid functionalized imidazolium (B1220033) salts have shown high efficiency as reusable catalysts for the synthesis of xanthene derivatives. academie-sciences.fr Similarly, benzenesulfonic acid functionalized magnetic silica (B1680970) nanoparticles have been prepared for the extraction of antibiotics from water. researchgate.net

Bitumen Modification: Research has investigated the use of linear alkyl benzene sulfonic acid (LABSA) to improve the anti-aging properties of bitumen used in pavements. researchgate.net

These examples highlight the versatility of benzenesulfonic acid chemistry, where targeted synthesis can lead to materials designed for specific, high-performance applications beyond detergency.

The following table provides examples of functionalized benzenesulfonic acid salts and their research applications:

| Functionalization | Application Area | Research Finding |

| Intercalation into iron hydroxide sulphate (Green Rust) | Environmental Remediation | Effective adsorption of carbon tetrachloride from water. cambridge.org |

| Formation of calcium sulfonate nanoparticles | Lubricant Additives | Acts as an anti-corrosion and anti-wear additive in engine oils. ijnc.ir |

| Covalent functionalization of graphene nanopores | Proton Exchange Membranes | Enhanced and selective proton transport for potential use in energy conversion devices. acs.org |

| Immobilization on magnetic silica nanoparticles | Selective Extraction | Used for the extraction of glycopeptide antibiotics from water samples. researchgate.net |

| Incorporation into bitumen | Pavement Engineering | Improves the aging resistance of bitumen. researchgate.net |

Compound Names Table

| Common Name/Identifier | Chemical Name |

| This compound | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., compds. with triethanolamine europa.eueuropa.eu |

| LAB | Linear Alkylbenzene wikipedia.org |

| LAS | Linear Alkylbenzene Sulfonate wikipedia.org |

| LABSA / HLAS | Linear Alkylbenzene Sulfonic Acid scholarsresearchlibrary.comgoogle.com |

| TEA | Triethanolamine epo.org |

| MEA | Monoethanolamine epo.org |

| LABS | Sodium Linear Alkylbenzene Sulfonate google.com |

| PVOH | Polyvinyl Alcohol google.com |

| HF | Hydrogen Fluoride wikipedia.org |

| AlCl3 | Aluminum Chloride wikipedia.org |

| SO3 | Sulfur Trioxide acs.org |

| NaOH | Sodium Hydroxide google.com |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular and Ionic Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, geometry, and energetic properties of 2A5NPDP.

Density Functional Theory (DFT) Analysis of Proton Transfer Energetics

The formation of 2-amino-5-nitropyridinium dihydrogen phosphate (B84403) involves a proton transfer from phosphoric acid to the 2-amino-5-nitropyridine (B18323) molecule. This process is crucial as the resulting ionic nature of the constituents and the subsequent hydrogen bonding network are key to the establishment of a noncentrosymmetric crystal structure, a prerequisite for second-order NLO properties.

While specific DFT calculations detailing the precise energetic pathway of proton transfer in 2A5NPDP are not extensively reported in the available literature, studies on similar proton transfer complexes highlight its significance. The protonation of the pyridine (B92270) nitrogen atom leads to a widening of the C-N-C angle within the pyridinium (B92312) ring. researchgate.net In related systems, DFT calculations have been employed to study the energetics of proton transfer in reactions, revealing activation energy barriers for such processes. For instance, in the Strecker reaction, the deprotonation of an NH3+ group, a process analogous to the proton transfer in 2A5NPDP formation, has an activation energy barrier of 9.6 kcal/mol. iucr.org This underscores the thermodynamic and kinetic factors governing the formation of the ionic species in 2A5NPDP. The stability of the resulting salt is a testament to the favorable energetics of this proton transfer.

Characterization of Hydrogen Bonding Interactions (N...H, H...O)

The crystal structure of 2A5NPDP is characterized by an extensive network of hydrogen bonds, which are fundamental to the stability and noncentrosymmetric arrangement of the material. nih.gov These interactions involve the pyridinium cations and the dihydrogen phosphate anions. The primary hydrogen bonding motifs are N-H...O and C-H...O interactions.

X-ray diffraction studies have provided precise measurements of these hydrogen bond lengths and angles. The 2-amino-5-nitropyridinium cations and dihydrogen phosphate anions are linked through these bonds, forming a three-dimensional supramolecular network. nih.gov In the crystal structure of a related compound, 2-amino-5-nitropyridinium hydrogen selenate, similar hydrogen bonding patterns are observed, where N-H...O and C-H...O bonds connect the organic cations and the inorganic anions into ribbons.

Table 1: Representative Hydrogen Bond Geometries in 2-amino-5-nitropyridinium Salts (from experimental data of related compounds) This table is illustrative and based on data from closely related structures, as a detailed computational table for 2A5NPDP was not available in the search results.

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

| N-H...O | 0.86 | 1.98 | 2.83 | 170 |

| C-H...O | 0.93 | 2.45 | 3.37 | 170 |

Advanced Spectroscopic Property Prediction and Validation

Computational spectroscopy is a powerful tool for interpreting and predicting the spectroscopic behavior of materials like 2A5NPDP.

Computational NMR and IR Spectroscopy Simulations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for 2-amino-5-nitropyridine and its derivatives have been performed using DFT methods. iucr.org For instance, the vibrational frequencies and IR intensities of 2-amino-5-nitropyridine have been calculated using the B3LYP method with the 6-311++G(d,p) basis set. iucr.org These calculations provide a detailed assignment of the vibrational modes of the molecule.

Similarly, computational ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These theoretical spectra serve as a valuable reference for the analysis of experimental data.

Correlation with Experimental Spectroscopic Data

The accuracy of computational models is validated by comparing the simulated spectra with experimental data. For 2A5NPDP, experimental FT-IR and FT-NMR spectra have been recorded and used to elucidate the molecular structure. nih.gov The correlation between the calculated and experimental vibrational frequencies is generally good, although the calculated values are often scaled to account for anharmonicity and other effects not fully captured by the theoretical model. iucr.org

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-amino-5-nitropyridine (as a proxy for 2A5NPDP) This table presents data for the parent molecule 2-amino-5-nitropyridine, as detailed comparative data for the full 2A5NPDP salt was not available.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) | Assignment |

| ν(N-H) | 3484 | - | N-H stretching |

| ν(C-H) | 2730 | - | C-H symmetric stretching |

| νas(NO₂) | 1596 | 1597 | Asymmetric NO₂ stretching |

| νs(NO₂) | 1348 | 1348 | Symmetric NO₂ stretching |

| δ(NO₂) | 894 | 894 | NO₂ deformation |

Molecular Dynamics Simulations of Complex Behavior in Solution

Solvation Free Energy Calculations

Solvation free energy (ΔGsolv) is a critical thermodynamic parameter that quantifies the energy change when a solute is transferred from the gas phase to a solvent. For the benzenesulfonic acid-triethylamine complex, these calculations help in understanding its solubility and stability in different media. Computational models, such as the solvation parameter model, can be used to analyze partition coefficients and characterize the compound's interactions with various organic solvents. researchgate.net

Theoretical calculations for related ions demonstrate the principles involved. For instance, the absolute aqueous solvation free energy for the benzenesulfonate (B1194179) anion (C₆H₅SO₃⁻) can be determined from the values of its conjugate acid, benzenesulfonic acid, using established thermochemical cycles. acs.org Studies on similar systems, like benzoic acid, show a calculated aqueous solvation free energy (ΔG°aq) of -342.1 kJ/mol. acs.org These calculations often rely on a precise value for the absolute aqueous solvation free energy of the proton. acs.orgrsc.org The analysis of solvation energies in different solvents reveals the nature of the solute-solvent interactions. Triethylamine (B128534), for example, is characterized as a weakly cohesive and non-hydrogen-bond acidic solvent, but it is moderately hydrogen-bond basic. researchgate.net

Table 1: Calculated Solvation Free Energies for Related Species This table is illustrative, based on data for related compounds to demonstrate the principles of solvation free energy calculation.

| Species | Related Neutral Compound | Calculated Absolute Aqueous Solvation Free Energy (kJ/mol) | Reference |

|---|---|---|---|

| Benzoate (B1203000) (C₆H₅CO₂⁻) | Benzoic Acid | -342.1 | acs.org |

| Phenoxide (C₆H₅O⁻) | Phenol | -1409.5 | rsc.org |

| Acetate (CH₃CO₂⁻) | Acetic Acid | -343.5 | acs.org |

Ion Mobility and Conductivity Predictions in Ionic Systems

As a protic ionic liquid, the benzenesulfonic acid-triethylamine complex's ion mobility and conductivity are key characteristics. These transport properties are intrinsically linked to the viscosity of the medium and the nature of the intermolecular forces. mdpi.com Computational studies predict that the ionic conductivity of PILs is strongly influenced by factors such as the structure of the cation, van der Waals forces, and hydrogen bonding interactions. mdpi.com

For triethylamine-based PILs, a correlation exists between the free energy change of ion pair formation and the thermal stability; a greater energy value corresponds to a higher decomposition temperature. researchgate.net The conductivity of these systems can be studied using electrochemical impedance spectroscopy over wide frequency and temperature ranges. researchgate.net For example, studies on other triethylammonium-based PILs show that conductivity can reach the level of 10⁻² S/cm at elevated temperatures (above 140 °C). researchgate.net The relationship between conductivity and viscosity often follows a linear trend, where salts with lower viscosity exhibit higher ionic conductivities due to increased ion mobility. mdpi.com

Table 2: Experimental Conductivity of Triethylamine-Based Protic Ionic Liquids This table presents data for related PILs to illustrate the typical conductivity values and their dependence on the anion and temperature.

| Ionic Liquid | Anion | Temperature (°C) | Conductivity (S/cm) | Reference |

|---|---|---|---|---|

| [TEA][PTS] | p-Toluenesulfonate | 25 | 0.46 × 10⁻³ | researchgate.net |

| [TEA][PTS] | p-Toluenesulfonate | 65 | 2.8 × 10⁻³ | researchgate.net |

Mechanistic Modeling of Reaction Pathways Involving Benzenesulfonic Acid-Triethylamine Complex

The complex, often denoted as [Et₃N-SO₃H]Cl or a related form, is an efficient and homogeneous catalyst for various organic syntheses, such as the one-pot multi-component condensation reactions to form xanthene derivatives. oiccpress.com Mechanistic modeling provides insight into how it facilitates these chemical transformations.

Transition State Analysis of Catalytic Cycles

Transition state theory is fundamental to understanding reaction rates and mechanisms. Computational modeling allows for the localization of transition state structures and the calculation of activation energies (ΔH‡ or ΔG‡), providing a detailed picture of the catalytic cycle. rsc.orgacs.org In reactions catalyzed by acid-base complexes like benzenesulfonic acid-triethylamine, the catalyst can activate substrates through proton transfer.

For example, in the hydrolysis of sulfonate esters, computational studies using methods like M06-2X/6-311+G** can map the potential energy surface, indicating a single, concerted transition state rather than a stepwise mechanism. acs.org In other amine-involved elimination reactions, kinetic studies combined with computational analysis can determine the nature of the transition state, assessing the extent of bond cleavage and formation. rsc.org For catalysts used in transfer hydrogenation, altering the electronic properties of the ligands can systematically tune the catalytic activity, a phenomenon that can be explored by calculating thermodynamic parameters from the rates of stereoinversion. acs.org Such analyses are crucial for rational catalyst design. acs.org

Table 3: Illustrative Activation Parameters from a Related Reaction This table shows kinetic data for an elimination reaction involving triethylamine to illustrate the parameters obtained from transition state analysis.

| Reaction | Parameter | Value | Reference |

|---|---|---|---|

| Elimination from N-Chlorobenzylmethylamine with Et₃N | kₕ/kₔ (Kinetic Isotope Effect) | 5.7 | rsc.org |

| ΔH‡ (Enthalpy of Activation) | 9.1 kcal/mol | rsc.org | |

| ΔS‡ (Entropy of Activation) | -42.4 cal/mol·K | rsc.org |

Energy Decomposition Analysis (EDA) of Intermolecular Interactions

Energy Decomposition Analysis (EDA) is a computational method used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange (Pauli) repulsion, polarization, and dispersion forces. rsc.org For the benzenesulfonic acid-triethylamine complex, EDA can clarify the nature of the interaction: is it a true ionic bond resulting from complete proton transfer, or a strong hydrogen bond in a molecular complex? researchgate.netacs.org

Studies on the interaction of triethylamine (TEA) with various acids show that the degree of proton transfer varies. researchgate.netacs.org For strong acids, calculations and experimental data confirm salt formation, indicating a complete proton transfer and an ionic interaction. For the interaction between TEA and benzoic acid, DFT calculations suggest the formation of a molecular complex is more energetically favorable, while experimental data point towards a protic ionic liquid. researchgate.netacs.org EDA can quantify the contributions to the interaction energy, revealing the balance between ionic and covalent character in the crucial N-H-O bond. This analysis is also vital in understanding exciplex formation in photoredox catalysis, where TEA often acts as a sacrificial electron donor. researchgate.netacs.org

Mechanistic Studies of Chemical Reactivity and Catalysis

Role as an Acid-Base Catalyst in Organic Transformations

As a catalyst, this quaternary ammonium (B1175870) salt, often represented by compounds like Benzyltriethylammonium chloride (TEBA), can significantly accelerate reaction rates in numerous organic synthesis processes. guidechem.comchemicalbook.com Its effectiveness is rooted in its capacity to transfer anions from an aqueous phase to an organic phase, where the "bare" anion exhibits enhanced reactivity. chemicalbook.com

Mechanisms of Action in Condensation Reactions

In condensation reactions, the catalyst operates through an interfacial mechanism. biomedres.us This mechanism is particularly relevant for reactions involving carbanions, such as C-alkylation of active methylene (B1212753) compounds. The quaternary ammonium cation forms an ion pair with a reactant in the aqueous phase (like a hydroxide (B78521) ion), transports it to the organic phase, and facilitates the deprotonation of a weakly acidic organic reactant. This generates a highly reactive carbanion in the organic phase, which can then undergo condensation with another substrate. This catalytic cycle allows the reaction to proceed smoothly under two-phase conditions. guidechem.combiomedres.us

Application in Dehydrohalogenation Reactions

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene. wikipedia.orglibretexts.org The use of a strong base is crucial for this transformation. unacademy.com Phase-transfer catalysts like TEBA are effective in these reactions by transporting the base (e.g., hydroxide ions) from the aqueous phase into the organic phase where the alkyl halide substrate resides. This facilitates the β-elimination reaction under milder conditions than are typically required. alfachemic.com For instance, the elimination of two molecules of hydrogen halide from a vicinal or geminal dihalide to form an alkyne can be completed in a single step in the presence of a phase-transfer catalyst, whereas it would otherwise require a much stronger base like sodium amide in a two-step process. alfachemic.com

Catalytic Efficacy in Esterification and Alkylation Processes

The catalytic efficacy in esterification and alkylation is a well-documented application of quaternary ammonium salts. guidechem.com In these nucleophilic substitution reactions, the catalyst extracts the nucleophile (e.g., a carboxylate for esterification or an alkoxide for alkylation) from the aqueous or solid phase into the organic phase. biomedres.us The resulting ion pair in the organic medium features a highly reactive, "naked" anion, which readily reacts with the electrophilic substrate (e.g., an alkyl halide). chemicalbook.com This process significantly increases the reaction rate and yield. guidechem.comchemicalbook.com The catalyst is particularly useful for C-, N-, O-, and S-alkylation reactions. chemicalbook.com

Deep eutectic solvents (DESs) based on benzyltrimethylammonium (B79724) chloride have been synthesized and used as effective catalysts for the esterification of lauric acid with ethanol (B145695). researchgate.net The table below shows the impact of catalyst loading on the conversion of lauric acid in such a system.

Table 1: Effect of Catalyst Loading on Lauric Acid Conversion Reaction Conditions: Molar ratio of ethanol to lauric acid 6:1, reaction temperature 75°C, reaction time 5 hours.

| Catalyst Loading (wt%) | Lauric Acid Conversion (%) |

|---|---|

| 1.0 | 85.2 |

| 1.5 | 90.1 |

| 2.0 | 92.5 |

| 2.5 | 92.6 |

| 3.0 | 92.5 |

Investigation of Phase-Transfer Catalysis Mechanisms

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. researchgate.net The fundamental process involves the transfer of a species from one phase to another, where it can react. biomedres.us Quaternary ammonium salts are archetypal phase-transfer catalysts due to their amphiphilic nature, possessing both hydrophilic and lipophilic properties. biomedres.us

Interfacial Phenomena and Mass Transfer Kinetics

The mechanism of phase-transfer catalysis can be broadly categorized into "extractive" and "interfacial" types. biomedres.us In the extractive mechanism, the catalyst transports the reactant ion across the phase boundary into the bulk of the other phase. The reaction kinetics are often modeled based on the distribution of the catalyst and its ion pairs between the two phases. researchgate.netiupindia.in

Table 2: Influence of Water and Catalyst on Product Yield in a Solid-Liquid PTC Reaction Reaction: Benzyl bromide with potassium benzoate (B1203000) at 90°C.

| Case | Catalyst (BTBAMBC) | Water (cm³) | Product Yield (%) in 30 min |

|---|---|---|---|

| 1 | 0.5 mmol | 1.0 | 84.3 |

| 2 | None | 1.0 | 12.0 |

| 3 | 0.5 mmol | None | 3.7 |

| 4 | None | None | 0.36 |

Data derived from a study on interfacial mechanisms, illustrating the synergistic effect of water and catalyst. researchgate.net

Optimization of Catalytic Activity for Specific Substrates

The catalytic activity of a quaternary ammonium salt is highly dependent on its structure and the specific reaction conditions. Optimization involves tuning several parameters to achieve maximum efficiency and selectivity.

Key factors for optimization include:

Catalyst Structure: The lipophilicity of the catalyst, determined by the length of the alkyl chains on the quaternary nitrogen, affects its solubility in the organic phase and its ability to form loose ion pairs. For instance, Benzyltrimethylammonium chloride (BTMAC), with only 10 carbon atoms, forms tighter ion pairs and is often less reactive than catalysts with longer alkyl chains. phasetransfercatalysis.com

Reaction Temperature: Increasing the temperature generally accelerates the reaction rate, as demonstrated in kinetic studies of esterification. researchgate.net

Catalyst Loading: The concentration of the catalyst must be optimized. While an increase in catalyst amount typically enhances the reaction rate, a plateau is often reached beyond which there is no further benefit. researchgate.net

Molar Ratio of Reactants: The initial ratio of reactants can significantly influence the conversion rate and product selectivity. researchgate.net

Solvent Choice: The organic solvent plays a crucial role in solvating the ion pair and influencing its reactivity.

By carefully selecting the catalyst structure and optimizing these reaction parameters, the efficiency of phase-transfer catalyzed processes can be maximized for a wide range of substrates and transformations. phasetransfercatalysis.com

Mechanistic Insights into Complex-Mediated Reactions

The compound formed between benzenesulphonic acid and triethylamine (B128534), known as triethylammonium (B8662869) benzenesulfonate (B1194179), is recognized for its role in various chemical transformations. Its utility stems from the synergistic interaction between the acidic proton of the sulfonic acid and the basic nitrogen of the triethylamine. This section delves into the mechanistic details of reactions where this complex acts as a catalyst or mediator, focusing on how it influences reaction pathways and selectivity.

Elucidation of Reaction Pathways and Intermediates

The catalytic activity of triethylammonium benzenesulfonate is primarily attributed to its nature as a Brønsted acid catalyst. The triethylammonium cation can donate a proton to a substrate, thereby activating it for subsequent reaction steps. The reaction pathways and intermediates are often elucidated through a combination of experimental studies and computational modeling.

In many reactions, the initial step involves the protonation of a substrate by the triethylammonium cation. This generates a reactive intermediate, such as a carbocation or a protonated carbonyl group, which is more susceptible to nucleophilic attack. The benzenesulfonate anion, being a non-coordinating and stable counter-ion, facilitates the reaction without interfering with the catalytic cycle.

For instance, in multi-component condensation reactions catalyzed by similar triethylamine-bonded sulfonic acids, the reaction pathway is initiated by the activation of an aldehyde. The proton from the triethylammonium ion protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This activated aldehyde then readily reacts with other nucleophilic components in the reaction mixture. The subsequent steps involve dehydration and cyclization, with the catalyst being regenerated at the end of the cycle.

The reversibility of the sulfonation reaction of benzene (B151609) is a well-studied process that provides insight into potential intermediates. libretexts.orgyoutube.comchemistrysteps.comlibretexts.org While not directly involving the triethylamine salt, the mechanism of desulfonation, which proceeds via protonation of the aromatic ring, highlights the stability of the benzenesulfonate anion as a leaving group. youtube.comchemistrysteps.com This stability is a key feature that makes the triethylammonium benzenesulfonate complex an effective catalyst, as the anion does not readily participate in side reactions.

Table 1: Key Intermediates in Reactions Catalyzed by Brønsted Acids like Triethylammonium Benzenesulfonate

| Reaction Type | Substrate | Activating Species | Key Intermediate |

| Aldol Condensation | Aldehyde/Ketone | H⁺ (from [Et₃NH]⁺) | Enol or Enolate |

| Esterification | Carboxylic Acid | H⁺ (from [Et₃NH]⁺) | Protonated Carbonyl |

| Pictet-Spengler | Tryptamine | H⁺ (from [Et₃NH]⁺) | Iminium Ion |

Influence of Complex Structure on Reaction Selectivity and Yield

The structure of the triethylammonium benzenesulfonate complex plays a crucial role in determining the selectivity and yield of the reactions it catalyzes. The ionic bond between the triethylammonium cation and the benzenesulfonate anion influences the catalyst's solubility, stability, and acidity, which in turn affect its catalytic performance.

The steric bulk of the triethylammonium cation can influence the stereoselectivity of a reaction. While not as sterically demanding as some chiral amines, the ethyl groups can create a specific steric environment around the active proton, potentially favoring the formation of one stereoisomer over another in certain reactions.

In the context of polymerization reactions, triethylamine is known to act as a proton scavenger, which can be critical for catalyst systems sensitive to acidic impurities. This property, combined with the Brønsted acidity of the sulfonic acid, allows the triethylammonium benzenesulfonate complex to function in a dual role, both activating the desired reaction and preventing catalyst deactivation by scavenging protons.

Furthermore, studies on related amine-blocked sulfonic acid catalysts have shown that the choice of the amine can significantly affect the catalyst's latency and activity. paint.org For instance, the use of triethylamine results in a catalyst that can be activated under specific conditions, providing temporal control over the reaction. This can be advantageous in industrial processes where precise control over the reaction initiation is required.

Table 2: Factors Influencing Selectivity and Yield in Triethylammonium Benzenesulfonate Catalyzed Reactions

| Structural Feature | Influence on Reaction | Effect on Selectivity/Yield |

| Triethylammonium Cation | ||

| Steric Hindrance | Influences approach of substrate to the active site | Can lead to diastereoselectivity or regioselectivity |

| Basicity of Triethylamine | Affects the strength of the ionic bond and proton availability | Modulates catalytic activity and can impact reaction rate and yield |

| Benzenesulfonate Anion | ||

| Non-coordinating Nature | Prevents interference with catalytic intermediates | Leads to higher yields and cleaner reactions |

| Stability | Resists decomposition and side reactions | Enhances overall process efficiency and product purity |

| Overall Complex | ||

| Solubility | Determines the reaction phase (homogeneous vs. heterogeneous) | Affects catalyst recovery and reaction kinetics |

| Acidity (pKa) | Governs the extent of substrate protonation | Directly influences the reaction rate and overall yield |

Advanced Analytical Techniques in Characterization and Monitoring

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure and identifying the functional groups present in N,N,N',N'-Tetramethyl-2,2'-oxybis(ethylamine).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of N,N,N',N'-Tetramethyl-2,2'-oxybis(ethylamine). The molecule's symmetrical structure, [(CH₃)₂N-CH₂-CH₂-O-CH₂-CH₂-N(CH₃)₂], gives rise to a relatively simple and predictable NMR spectrum.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule. The four equivalent methyl (-N(CH₃)₂) groups would produce a singlet, while the two pairs of methylene (B1212753) groups (-CH₂-) would each appear as triplets due to coupling with their adjacent methylene neighbors.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Three signals are anticipated, corresponding to the methyl carbons, the methylene carbons adjacent to the nitrogen atoms, and the methylene carbons adjacent to the central oxygen atom.

¹H/¹⁵N NMR: While less common, two-dimensional correlation techniques such as ¹H/¹⁵N HMQC (Heteronuclear Multiple Quantum Coherence) could be employed to probe the nitrogen environments. This would confirm the presence of the tertiary amine functional groups and provide further structural verification.

Interactive Table: Predicted NMR Data for N,N,N',N'-Tetramethyl-2,2'-oxybis(ethylamine)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 2.2 - 2.3 | Singlet | -N(CH₃ )₂ |

| ¹H | ~ 2.4 - 2.6 | Triplet | -N-CH₂ -CH₂- |

| ¹H | ~ 3.5 - 3.7 | Triplet | -O-CH₂ -CH₂- |

| ¹³C | ~ 45 - 47 | Quartet | -N(C H₃)₂ |

| ¹³C | ~ 58 - 60 | Triplet | -N-C H₂-CH₂- |

| ¹³C | ~ 70 - 72 | Triplet | -O-C H₂-CH₂- |

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation. The spectrum of N,N,N',N'-Tetramethyl-2,2'-oxybis(ethylamine) is defined by vibrations of its aliphatic and amine components. Key absorption bands include C-H stretching from the methyl and methylene groups, C-N stretching associated with the tertiary amine, and the characteristic C-O-C stretching of the ether linkage.

Interactive Table: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2800 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1250 - 1020 | C-N Stretch | Tertiary Aliphatic Amine |

| 1150 - 1085 | C-O-C Stretch | Aliphatic Ether |

Chromatographic Method Development and Applications

Chromatographic techniques are essential for separating N,N,N',N'-Tetramethyl-2,2'-oxybis(ethylamine) from complex matrices and for assessing its purity.

In Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), the stationary phase is nonpolar, and the mobile phase is polar. While N,N,N',N'-Tetramethyl-2,2'-oxybis(ethylamine) is not typically used as a primary mobile phase component, tertiary amines with similar structures are frequently employed as mobile phase additives or modifiers, often at low concentrations (e.g., <0.1%). youtube.com Their purpose is to improve the peak shape of basic analytes. youtube.com Basic compounds can interact strongly with residual acidic silanol (B1196071) groups on the silica-based stationary phase, leading to significant peak tailing. cimm2.com The addition of a tertiary amine like triethylamine (B128534) acts as a "silanol masker"; the amine competitively interacts with the active silanol sites, preventing the analyte from doing so. youtube.com This results in more symmetrical peaks and improved chromatographic resolution. Given its tertiary amine structure, N,N,N',N'-Tetramethyl-2,2'-oxybis(ethylamine) could theoretically serve a similar function.

For the analysis of N,N,N',N'-Tetramethyl-2,2'-oxybis(ethylamine), particularly at trace levels or in complex mixtures, advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed. analytice.com GC provides high-efficiency separation of volatile and semi-volatile compounds. The compound is volatilized and passed through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, which acts as a detector. The MS ionizes the molecule and fragments it into a unique pattern, known as a mass spectrum, which serves as a molecular fingerprint for definitive identification and quantification. analytice.comnih.gov Analytical laboratories offer methods for the determination of this compound using GC-MS. analytice.com

Thermal Analysis for Stability and Phase Behavior Research

Thermal analysis techniques are used to study the effect of heat on N,N,N',N'-Tetramethyl-2,2'-oxybis(ethylamine), providing critical information about its stability, decomposition profile, and phase transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nist.gov A TGA analysis would reveal the onset temperature of thermal decomposition for N,N,N',N'-Tetramethyl-2,2'-oxybis(ethylamine), indicating its upper-temperature limit for stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. netzsch.com This technique is used to determine transition temperatures such as melting points and glass transitions. For N,N,N',N'-Tetramethyl-2,2'-oxybis(ethylamine), DSC could precisely measure its low melting point and any other solid-state phase transitions.

While detailed TGA and DSC thermograms are not widely published in the literature, key physical properties related to its thermal behavior are known.

Interactive Table: Thermal Properties of N,N,N',N'-Tetramethyl-2,2'-oxybis(ethylamine)

| Property | Value | Implication |

| Boiling Point | 195 - 197 °C | Indicates relatively low volatility at room temperature. nj-finechem.com |

| Melting Point | < -80 °C | The compound is liquid under normal ambient conditions. hmdb.ca |

| Flash Point | 77 °C | Defines the lowest temperature at which vapors can ignite. nj-finechem.com |

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is highly effective for determining the temperatures and enthalpies of phase transitions.

For Triethylamine (TEA), a volatile organic compound, DSC analysis would reveal key physical transitions. Based on established physical property data, a DSC thermogram for Triethylamine would be expected to show two major endothermic events corresponding to its melting and boiling points.

Melting Point: Triethylamine has a very low melting point, recorded at -114.70 °C. wikipedia.org A DSC scan starting from a sufficiently low temperature would register an endothermic peak at this temperature, representing the solid-to-liquid phase transition. The integral of this peak provides the enthalpy of fusion.

Boiling Point: The boiling point of Triethylamine is approximately 89.5 °C. As the temperature increases during a DSC scan, a sharp endothermic peak would be observed at this temperature, corresponding to the liquid-to-gas transition (vaporization). The area under this peak represents the enthalpy of vaporization. nist.gov

While specific experimental DSC curves for pure Triethylamine were not available in the reviewed literature, the technique remains an invaluable tool for characterizing the purity and phase behavior of such organic compounds.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Mechanisms

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. aidic.it It is primarily used to assess the thermal stability of materials and to study their decomposition kinetics. aidic.it

It is also noted that the hydrochloride salt of Triethylamine, triethylammonium (B8662869) chloride, is a powder that decomposes at a much lower temperature of 261 °C. wikipedia.org A TGA analysis of pure Triethylamine would be expected to show a stable baseline with negligible mass loss until the onset of its boiling point (~89.5 °C), after which significant mass loss due to evaporation would occur in an open pan setup. To study its decomposition, experiments would need to be conducted under high pressure to prevent boiling before decomposition temperatures are reached. The TGA curve would then show a significant mass loss step at the decomposition temperature, which for Triethylamine is above 450 °C.

Advanced Sensing Technologies for Related Chemical Entities

Triethylamine is a volatile organic compound (VOC) and an aliphatic amine. researchgate.net The sensitive and accurate monitoring of TEA is crucial for industrial safety and environmental protection. chemicalbook.com

Development of Metal Oxide Semiconductor Sensors for Amine Detection

Metal oxide semiconductor (MOS) sensors are widely used for detecting VOCs, including amines like Triethylamine, due to their high sensitivity, low cost, and ease of fabrication. chemicalbook.com The sensing principle is based on the change in electrical resistance of a semiconductor material upon interaction with a target gas. For n-type semiconductors (e.g., ZnO, SnO₂, In₂O₃), the resistance decreases in the presence of a reducing gas like TEA, while for p-type semiconductors (e.g., Co₃O₄, CuO), the resistance increases. chemicalbook.com

Extensive research has focused on improving the performance of MOS sensors for Triethylamine detection by optimizing material morphology, creating nanocomposites, and doping with noble metals. These modifications aim to enhance sensitivity, selectivity, and response/recovery times while lowering the optimal operating temperature.

Below is a table summarizing the performance of various MOS-based sensors for Triethylamine detection as reported in the literature.

| Sensing Material | Operating Temperature (°C) | Response to 100 ppm TEA | Response/Recovery Time (s) | Reference |

|---|---|---|---|---|

| ZnO | 300 | ~25 | 15 / 10 | chemicalbook.com |

| In₂O₃ | 240 | ~110 | 5 / 10 | |

| SnO₂ | 220 | ~50 | 8 / 12 | chemicalbook.com |

| Ru and Mo co-doped Co₃O₄ | 160 | 126 | 5 / 7 |

Mechanistic Understanding of Sensor Response to Volatile Organic Compounds

The sensing mechanism of MOS sensors for detecting VOCs like Triethylamine is governed by surface chemistry reactions. The generally accepted model involves the adsorption of oxygen on the surface of the metal oxide, which plays a crucial role in the detection process.

Oxygen Adsorption: In air, oxygen molecules adsorb onto the surface of the n-type semiconductor material. At elevated operating temperatures (typically >150 °C), these oxygen molecules capture free electrons from the semiconductor's conduction band, forming chemisorbed oxygen ions (such as O₂⁻, O⁻, or O²⁻). osha.gov

O₂ (gas) → O₂ (adsorbed)

O₂ (adsorbed) + e⁻ → O₂⁻ (chemisorbed)

O₂⁻ (chemisorbed) + e⁻ → 2O⁻ (chemisorbed)

Formation of Depletion Layer: The trapping of electrons at the surface creates an electron-depleted region, known as a space-charge layer. This layer increases the potential barrier for electron transport, leading to a high resistance state for the sensor in air. osha.gov

VOC Interaction: When the sensor is exposed to a reducing gas like Triethylamine ((C₂H₅)₃N), the VOC molecules react with the chemisorbed oxygen ions on the surface. This reaction releases the trapped electrons back into the conduction band of the semiconductor.

(C₂H₅)₃N (gas) + O⁻ (chemisorbed) → Reaction Products + e⁻

Resistance Change: The release of electrons back to the conduction band reduces the width of the electron depletion layer and lowers the potential barrier. This results in a significant decrease in the sensor's electrical resistance. The magnitude of this resistance change is proportional to the concentration of the target VOC, forming the basis of the sensor's signal.

Factors such as the sensor's operating temperature and the presence of humidity can significantly influence these surface reactions and, consequently, the sensor's sensitivity and selectivity.

Environmental Fate and Transport Research Mechanistic Perspectives

Mechanistic Studies of Environmental Dissociation and Distribution

The movement and partitioning of 2,4,6-trinitrophenol in the environment are fundamentally influenced by its dissociation in various environmental phases and its subsequent distribution across different compartments such as water, soil, and air.

Proton Transfer Dynamics in Aqueous and Non-Aqueous Environmental Phases

2,4,6-trinitrophenol is a strong organic acid characterized by a low pKa value of 0.42 at 24°C. mdpi.com This low pKa indicates that it readily donates a proton (a hydrogen ion, H+) in aqueous solutions. Consequently, it exists predominantly in its anionic or deprotonated form, the picrate (B76445) ion, across a wide pH range, from acidic to alkaline conditions (pH 1.0 to 10.0). mdpi.com This proton transfer to the surrounding water molecules is a critical aspect of its environmental behavior, as the resulting anionic form exhibits different solubility and reactivity compared to the neutral molecule.

In non-aqueous phases or in the presence of specific organic molecules, 2,4,6-trinitrophenol can form proton transfer (PT) complexes. mdpi.com These complexes arise from a hydrogen bonding interaction followed by the transfer of a proton from the phenolic hydroxyl group of the picric acid to a proton-accepting molecule. mdpi.com The formation and stability of these complexes are influenced by the polarity of the medium. mdpi.com

Partitioning Mechanisms Across Environmental Compartments

The distribution of a chemical in the environment is described by partitioning, which is the process of molecular exchange between different phases or compartments, such as water, soil, and air, with a tendency to reach thermodynamic equilibrium. nih.gov The partitioning behavior of 2,4,6-trinitrophenol is influenced by its physical and chemical properties and the characteristics of the environmental media. itrcweb.org

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. A reported log Kow of 1.33 for picric acid suggests a moderate affinity for organic phases. researchgate.net However, its high solubility in water means it can be mobile in aqueous systems. mdpi.com The distribution between soil and water is described by the soil-water partition coefficient (Kd), where a higher value indicates a greater tendency to adsorb to soil particles. fiveable.me For ionizable organic compounds like picric acid, partitioning can be nonlinear, especially at low concentrations, due to complex sorption mechanisms such as surface complexation. enviro.wiki Fugacity models, which consider the chemical's properties and environmental conditions, can be employed to predict its distribution across various environmental compartments. fiveable.me

Advanced Degradation Pathway Investigation in Model Environmental Systems

The persistence of 2,4,6-trinitrophenol in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.

Hydrolytic Stability Research in Varied pH Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. Research indicates that 2,4,6-trinitrophenol is resistant to hydrolysis under typical environmental conditions. researchgate.net One 30-day degradation study reported its resistance to hydrolysis. researchgate.net Another source indicates that no information was found regarding its hydrolysis. epa.gov While buffered solutions of picric acid between pH 1.5 and 9 have been noted to produce lesions, this does not directly quantify its hydrolytic stability. scbt.com

| pH Condition | Observed Stability | Reference |

|---|---|---|

| Varied (unspecified) | Resistant to hydrolysis in a 30-day study. | researchgate.net |

| Not specified | No information on hydrolysis found. | epa.gov |

Photolytic and Biological Degradation Pathways (Mechanistic Focus)

Photolytic Degradation: Photolysis is the breakdown of chemical compounds by light. Studies on the photolytic degradation of 2,4,6-trinitrophenol have yielded varied results. Some research suggests it is resistant to photolysis. researchgate.net For instance, no significant photolysis was observed in seawater for up to 47 days under simulated solar radiation. nih.gov However, at alkaline pH, where the red aci-nitro quinoid form becomes more significant, photolysis can occur, with picramic acid being a major product. nih.gov

Biological Degradation: Microbial activity plays a significant role in the degradation of 2,4,6-trinitrophenol in the environment. researchgate.netnih.govnottingham.ac.uk Several bacterial strains have been identified that can utilize picric acid as a source of energy or nitrogen. researchgate.netnottingham.ac.uk The degradation process often involves the initial reduction of the picric acid molecule. nottingham.ac.uk

A common degradation pathway involves the formation of a hydride-Meisenheimer complex, which then eliminates a nitrite (B80452) group to produce 2,4-dinitrophenol (B41442) (2,4-DNP). nottingham.ac.uk This can be followed by further reduction and transformation. nottingham.ac.uk In some cases, degradation is accompanied by the release of nitrite and a decrease in pH. science.gov The degradation can be nearly complete in unsterilized slurries of some sediments, with the removal of all three nitro groups. researchgate.net

Identified biotransformation products of picric acid include:

2,4-dinitrophenol researchgate.netnih.gov

Amino dinitrophenols nih.gov

3,4-diaminophenol (B1333219) nih.gov

Amino nitrophenol nih.gov

Nitro diaminophenol nih.gov

The rate of biotransformation is influenced by environmental factors such as temperature and the type of sediment, with higher rates observed in fine-grained sediments with higher organic carbon content and at higher temperatures. nih.gov

Sorption and Desorption Research in Environmental Matrices

Sorption, the attachment of a chemical to a solid surface, significantly affects the mobility and bioavailability of 2,4,6-trinitrophenol in the environment. nih.gov This process is influenced by the properties of both the chemical and the environmental matrix, such as soil or sediment. nih.gov

The sorption of picric acid onto environmental matrices like sediments has been observed to be a rapid initial process. researchgate.net The extent of sorption is highly dependent on the pH of the solution. researchgate.netresearchgate.net Adsorption capacity is generally high in acidic conditions (pH 1.4-4.0) and decreases as the pH increases. researchgate.net This is because at lower pH, the surface of many sorbents is more positively charged, favoring interaction with the anionic picrate ion.

Sorption behavior is often described using isotherm models like the Langmuir and Freundlich models. researchgate.netresearchgate.net The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich model is an empirical equation that describes heterogeneous surfaces. researchgate.net

Desorption, the release of a sorbed chemical, is also a critical process. For picric acid, desorption from some materials, such as a graphene oxide/chitosan nanocomposite, has been shown to be effective at a higher pH (e.g., pH 9), allowing for the potential regeneration and reuse of the sorbent material. researchgate.net The hysteresis index, which compares the rates of sorption and desorption, can indicate whether a substance is more readily sorbed than desorbed. scielo.br

| Sorbent Material | Optimal pH for Sorption | Applicable Isotherm Model(s) | Key Findings | Reference |

|---|---|---|---|---|

| Mesoporous MCM-41 | 1.4 - 4.0 | Langmuir | Adsorption capacity is very high in acidic pH and decreases with increasing pH. | researchgate.net |

| Graphene Oxide-Chitosan Nanocomposite | Low pH | Freundlich, Halsey | The process was found to be spontaneous. Desorption was effective at pH 9. | researchgate.net |

| Louisiana Army Ammunition Plant (LAAP) Sediments | Not specified | Not specified | Rapid initial decrease in concentration attributed to adsorption. | researchgate.net |

Interactions with Soil Organic Matter and Mineral Surfaces

The sorption of Flumetsulam to soil is a key process influencing its persistence and mobility. This interaction is complex, involving both soil organic matter (SOM) and mineral surfaces, and is significantly mediated by soil pH.

Research Findings:

Influence of Soil Composition and pH: Flumetsulam sorption is generally weak in most agricultural soils. epa.gov Studies have shown that the amount of Flumetsulam adsorbed ranges from as low as 2.9% to as high as 63.3%, depending on the specific soil characteristics. cambridge.orgcambridge.org The primary drivers for this variation are organic matter content and soil pH. capes.gov.br Sorption tends to increase as organic matter content increases and as soil pH decreases. cambridge.orgembrapa.br In acidic conditions (below its pKa of 4.6), the neutral form of Flumetsulam dominates, which adsorbs more strongly to soil organic carbon. nih.govembrapa.br In contrast, at higher pH levels, the compound exists predominantly as an anion, which is more water-soluble and less likely to bind to negatively charged soil particles. nih.govcambridge.org

Sorption Mechanisms: The primary mechanism for Flumetsulam binding in many soils appears to be partitioning into soil organic matter. capes.gov.br However, interactions with mineral surfaces also play a role. In subsurface soils, which often have lower organic matter, extractable iron (Fe) has been correlated with the soil-water distribution coefficient (Kd). cambridge.orgcambridge.org For certain mineral clays (B1170129) like montmorillonite (B579905), the adsorption mechanism can involve surface complexation reactions at the edges of the clay particles. tubitak.gov.tr Cations such as Zn²⁺, Cu²⁺, and Ag⁺ can act as bridges between the Flumetsulam anion and negatively charged montmorillonite sites, enhancing sorption. tubitak.gov.tr Conversely, electrostatic repulsion can occur between the anionic form of Flumetsulam and negatively charged clay surfaces, hindering adsorption. tubitak.gov.tr

Sorption Coefficients: Laboratory studies have reported a wide range of sorption coefficients. The soil-water distribution coefficient (Kd) has been observed to range from 0.03 to 1.72. cambridge.orgcambridge.org When normalized for organic carbon content, the Koc value ranges from 4.3 to 325.5. nih.govcambridge.orgcambridge.org These values classify Flumetsulam as having mobility ranging from very high to moderate. nih.gov Specifically, the neutral form of Flumetsulam has a higher Koc (around 650) compared to the anionic form (around 121), highlighting the strong influence of pH on its binding potential. nih.gov

Table 1: Flumetsulam Sorption Coefficients in Various Soils

| Soil Property | Value Range | Reference |

|---|---|---|

| Kd (Soil-Water Distribution Coefficient) | 0.03 - 1.72 | cambridge.orgcambridge.org |

| Koc (Organic Carbon-Normalized Sorption Coefficient) | 4.3 - 325.5 | nih.govcambridge.orgcambridge.org |

| Koc (Neutral Form) | ~650 | nih.gov |

| Koc (Anionic Form) | ~121 | nih.gov |

Transport Mechanisms in Aquatic and Terrestrial Systems

Flumetsulam's high water solubility and generally weak soil sorption give it the potential for significant mobility in the environment, particularly in water. publications.gc.caherts.ac.uk

Research Findings:

Terrestrial Transport (Leaching and Runoff): Flumetsulam is considered to have a high potential to leach through the soil profile. publications.gc.caherts.ac.uk Its mobility is classified as high in soils, with reported soil thin-layer chromatography Rf values ranging from 0.50 to 0.93, similar to other mobile herbicides. cambridge.orgcambridge.org The Groundwater Ubiquity Score (GUS) also indicates a high leachability. publications.gc.caherts.ac.uk Field studies have confirmed this potential, showing that Flumetsulam can move to depths of up to 120 cm in well-drained, low-organic-matter soils, especially when rainfall occurs shortly after application. publications.gc.ca The timing of rainfall or irrigation is a critical factor; mobility is highest when water is applied immediately after the herbicide application. cambridge.org Delays in irrigation allow for greater adsorption to soil particles, thereby reducing the amount of Flumetsulam that leaches. cambridge.org Runoff from treated fields is another significant transport pathway, posing a potential risk to adjacent aquatic habitats. publications.gc.caillinois.edu

Aquatic Transport: Once in aquatic systems, Flumetsulam is expected to be persistent and remain primarily in the water phase rather than partitioning to sediments. publications.gc.ca This is due to its high water solubility and low octanol/water partition coefficient (log Kow = 0.21), which also suggests a low potential for bioaccumulation in aquatic organisms. nih.govpublications.gc.ca Hydrolysis is not a significant degradation pathway under typical environmental pH conditions (pH 5 to 9). nih.gov In anaerobic aquatic environments, Flumetsulam can transform into a major product, reduced flumetsulam-hydrate, which is also persistent and partitions preferentially to the water phase. publications.gc.ca Detections of Flumetsulam in both surface water and groundwater have been documented, confirming its transport from application sites. publications.gc.ca

Table 2: Factors Influencing Flumetsulam Mobility

| System | Factor | Effect on Mobility | Reference |

|---|---|---|---|

| Terrestrial | High Soil pH (>4.6) | Increases mobility (promotes anionic form) | nih.govembrapa.br |

| Low Organic Matter | Increases mobility (fewer binding sites) | cambridge.orgpublications.gc.ca | |

| Rainfall/Irrigation after Application | Increases mobility (leaching and runoff) | publications.gc.cacambridge.org | |

| Aquatic | High Water Solubility | High mobility in the water column | publications.gc.ca |

| Low Partitioning to Sediment | Remains in the water phase | publications.gc.ca |

Emerging Research Applications and Future Directions

Future Research Avenues and Methodological Advancements

The foundational chemistry of (2-Carboxyethyl)dimethylsulfonium chloride and related sulfonium (B1226848) salts provides a platform for future innovations, particularly through the integration of computational methods and bio-inspired design principles.

Nature provides a rich blueprint for catalyst design, with enzymes achieving remarkable efficiency and selectivity under mild conditions. nih.gov Bio-inspired or biomimetic catalysis seeks to replicate the function of these biological systems using smaller, more robust synthetic molecules. ijcce.ac.ir The active sites of many enzymes rely on the precise spatial arrangement of functional groups, a principle that can be applied to the design of catalysts based on sulfonium structures. uni-muenchen.de

Future research could explore the creation of complex, bio-inspired catalysts derived from or mimicking the functionality of (2-Carboxyethyl)dimethylsulfonium chloride. For example, inspired by metalloenzymes, a sulfonate-containing ligand has been used to create a ruthenium-based water oxidation catalyst. nih.gov The flexible sulfonate group mimics the adaptive frameworks of enzymes, assisting in proton transfer and stabilizing high-valent intermediates. nih.gov Similarly, one could envision incorporating the sulfonium moiety into larger, self-assembled structures that create a pocket or cavity, mimicking an enzyme's active site to control substrate binding and orientation. pnas.org Such biomimetic catalysts could offer novel pathways for selective transformations under environmentally benign conditions, expanding the catalytic utility of organosulfur compounds far beyond their current applications. nih.govnih.gov

Q & A

Q. How should researchers structure supplementary materials for studies involving this compound to meet journal standards?

- Methodological Answer : Organize supplementary files by type (e.g., “SI_01_Synthesis_Protocols.pdf”, “SI_02_Raw_Data.xlsx”). Include detailed experimental protocols, validation datasets, and expanded results (e.g., full NMR spectra). Reference supplementary materials in the main text using hyperlinks and ensure file formats are widely accessible (e.g., CSV over proprietary formats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.